REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=2)[C:10](OC)=[O:11])[N:3]=1.C1COCC1.[Li+].[BH4-].Cl>O>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:8]=[C:9]([CH2:10][OH:11])[CH:14]=[CH:15][CH:16]=2)[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NO1)C=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 0° C. under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture is stirred
|
Type
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TEMPERATURE
|
Details
|
without cooling for a further 20 h
|
Duration
|
20 h
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with 50 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases are washed 1×100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The purification
|
Type
|
CUSTOM
|
Details
|
The product is crystallised from diethyl ether/petroleum ether
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=NO1)C=1C=C(C=CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |